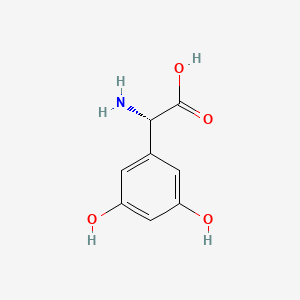

(S)-3,5-DHPG

描述

属性

IUPAC Name |

(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904031 | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162870-29-3 | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162870-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3,5-DHPG: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a synthetic, selective agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2] As such, it is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, with a focus on its signaling pathways, effects on synaptic plasticity, and the experimental methodologies used to study these phenomena.

Core Mechanism of Action: Group I mGluR Activation

This compound exerts its effects by binding to and activating group I mGluRs, which are G-protein coupled receptors (GPCRs) linked to Gαq/11 proteins. This activation initiates a canonical signaling cascade that is central to many of the compound's observed effects in neurons.

Signaling Pathway

The primary signaling pathway activated by this compound is the phospholipase C (PLC) pathway. Upon binding of this compound, the Gαq/11 subunit of the G-protein dissociates and activates PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a wide array of downstream cellular responses.[1]

References

The Role of (S)-3,5-DHPG in Synaptic Plasticity: A Technical Guide

(S)-3,5-Dihydrophenylglycine (DHPG) , a selective agonist for Group I metabotropic glutamate receptors (mGluRs), plays a complex and pivotal role in the modulation of synaptic plasticity. Its ability to induce both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission has made it a critical pharmacological tool for researchers investigating the molecular underpinnings of learning and memory. This technical guide provides an in-depth overview of the mechanisms of action, experimental findings, and key signaling pathways associated with (S)-3,5-DHPG-mediated synaptic plasticity, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound selectively activates Group I mGluRs, which comprise the subtypes mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are predominantly located postsynaptically and are linked to the activation of phospholipase C (PLC).[4][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[1][2][3][4] DAG, in conjunction with this elevated calcium, activates protein kinase C (PKC).[4]

The downstream consequences of Group I mGluR activation by this compound are diverse and context-dependent, influencing a range of cellular processes that ultimately determine the direction and magnitude of synaptic plasticity.

This compound-Induced Long-Term Depression (LTD)

This compound is widely recognized for its ability to induce a form of LTD, often referred to as "DHPG-LTD" or "mGluR-LTD".[1][2][3][6] This form of synaptic depression is typically induced by prolonged application of this compound and is mechanistically distinct from N-methyl-D-aspartate receptor (NMDAR)-dependent LTD.[7][8]

The induction of DHPG-LTD is often associated with the internalization of AMPA receptors from the postsynaptic membrane, a process that reduces the synaptic response to glutamate.[7][9] This process is thought to be dependent on protein synthesis.[7]

Quantitative Data on this compound-Induced LTD

| Experimental Condition | Concentration of this compound | Duration of Application | Magnitude of LTD (% of baseline) | Brain Region | Reference |

| Normal Medium | 100 µM | 10 min | 13 ± 3% | Rat Hippocampal CA1 | [6] |

| Mg2+-free Medium | 100 µM | 10 min | 35 ± 3% | Rat Hippocampal CA1 | [6] |

| Picrotoxin Presence | 100 µM | 10 min | 29 ± 2% | Rat Hippocampal CA1 | [6] |

| Organotypic Slices | 30 µM | 10 min | Depression to 35 ± 4% of baseline | Rat Hippocampal | [10] |

| Organotypic Slices with L-689,560 | 100 µM | 10 min | Depression to 47 ± 10% of baseline | Rat Hippocampal | [10] |

| Aged Fischer 344 Rats | 100 µM | 10 min | Depression to 61.3 ± 4.9% of baseline | Rat Hippocampal CA1 | [11] |

Experimental Protocol for Inducing DHPG-LTD in Hippocampal Slices

This protocol is a generalized representation based on common methodologies cited in the literature.[6][8][11]

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rats. Slices are allowed to recover for at least 1 hour in an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.

-

Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway. A stable baseline is recorded for at least 20-30 minutes.

-

DHPG Application: this compound is bath-applied at a concentration of 20-100 µM for a duration of 5-20 minutes.

-

Washout and Monitoring: Following DHPG application, the slices are perfused with normal aCSF for at least 60-90 minutes to monitor the long-term effects on synaptic transmission. LTD is quantified as the percentage reduction in the fEPSP slope from the baseline.

Signaling Pathway for DHPG-Induced LTD

Caption: Signaling pathway for this compound-induced LTD.

This compound and Long-Term Potentiation (LTP)

While well-known for inducing LTD, this compound can also facilitate the induction of LTP under certain conditions.[1][2][3][12] This often occurs when DHPG is applied in conjunction with a weak tetanus or other synaptic stimulation protocols that would not typically induce robust LTP on their own.[12] This suggests that the activation of Group I mGluRs can lower the threshold for LTP induction.

Quantitative Data on this compound's Role in LTP

| Experimental Condition | Concentration of this compound | Stimulation Protocol | Magnitude of Potentiation (% of control) | Brain Region | Reference |

| Co-application with Theta Burst Stimulation (TBS) | Not specified | TBS | 147 ± 12% | Rat Prelimbic Cortex | [12] |

| Priming before weak tetanus | 20 µM | 0.5 TBS | 40 ± 6% (60 min post-tetanus) | Rat Hippocampal CA1 | [13] |

Experimental Workflow for DHPG-Facilitated LTP

Caption: Experimental workflow for investigating DHPG-facilitated LTP.

Bidirectional Modulation of Synaptic Plasticity by this compound

The ability of this compound to induce either LTD or facilitate LTP highlights its role as a bidirectional modulator of synaptic strength. The outcome of Group I mGluR activation appears to depend on several factors, including:

-

Dose of this compound: Different concentrations can lead to opposing effects on excitatory postsynaptic potentials (EPSPs).[1][2][3]

-

Neuronal Activity: The presence or absence of concurrent synaptic activity can determine whether DHPG induces LTD or primes synapses for LTP.[12]

-

Developmental Stage: this compound can have different effects on second messenger systems in adult versus neonatal tissues.[1][2][3]

Interaction with Other Receptor Systems

The effects of this compound on synaptic plasticity can also be influenced by its interaction with other neurotransmitter receptor systems. For instance, under certain conditions, DHPG-induced LTD may require the activation of NMDA receptors.[6] Furthermore, it has been reported that this compound can interact with NMDA receptors under specific circumstances.[1][2][3]

Conclusion

This compound is an invaluable tool for dissecting the complex signaling cascades that govern synaptic plasticity. Its ability to selectively activate Group I mGluRs has provided profound insights into the molecular mechanisms underlying both long-term depression and long-term potentiation. The dose-dependent and activity-dependent nature of its effects underscores the intricate regulation of synaptic strength in the central nervous system. For researchers and drug development professionals, understanding the multifaceted role of this compound is crucial for identifying novel therapeutic targets for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]

- 11. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Group I mGluR agonist DHPG facilitates the induction of LTP in rat prelimbic cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3,5-DHPG: A Technical Guide to a Selective Group I Metabotropic Glutamate Receptor Agonist

(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a pivotal pharmacological tool for researchers investigating the function of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. As the first selective agonist for this receptor group, its S-isomer is responsible for its biological activity.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

This compound acts as an orthosteric agonist at mGluR1 and mGluR5, which are G-protein coupled receptors (GPCRs) belonging to Class C.[3] These receptors are predominantly located postsynaptically and play crucial roles in modulating synaptic plasticity and neuronal excitability.[4] The activation of group I mGluRs by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3][5][6]

The functional consequences of this compound-mediated mGluR1/5 activation are diverse and context-dependent. They include the modulation of ion channels, effects on second messenger systems like cyclic AMP (cAMP), and the induction of long-term changes in synaptic strength, such as long-term depression (LTD) and long-term potentiation (LTP).[1][2][6] Notably, some studies suggest that this compound may act as a partial agonist at mGluR1a and mGluR5a.[1][2][6]

Quantitative Data: Binding Affinities and Potency

The selectivity and potency of this compound at mGluR subtypes have been characterized in various in vitro systems. The following tables summarize key quantitative data for easy comparison.

| Receptor Subtype | Parameter | Value (µM) | Cell Line/Preparation |

| mGluR1a | Ki | 0.9 | - |

| mGluR5a | Ki | 3.9 | - |

| mGluR1 | EC50 | 6.6 | - |

| mGluR5 | EC50 | 2 | - |

| mGluR2 | EC50 | >1000 | - |

| mGluR3 | EC50 | 106 | - |

| mGluR4 | EC50 | >1000 | - |

| mGluR7 | EC50 | >1000 | - |

| mGluR8 | EC50 | >1000 | - |

Table 1: Binding affinity (Ki) and potency (EC50) of this compound at various mGluR subtypes. Data compiled from multiple sources.[7][8][9]

Key Signaling Pathways

Activation of mGluR1 and mGluR5 by this compound triggers distinct yet interconnected signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the effects of this compound.

In Vitro Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11-coupled receptor activation.

1. Cell Culture and Transfection:

-

Culture HEK293 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Transiently transfect cells with plasmids encoding the desired mGluR subtype (e.g., mGluR1a or mGluR5a) using a suitable transfection reagent.

2. Radiolabeling:

-

24 hours post-transfection, incubate the cells with myo-[3H]inositol (1 µCi/mL) in inositol-free DMEM for 16-24 hours to label the cellular phosphoinositide pools.

3. Agonist Stimulation:

-

Wash the cells with a buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

-

Pre-incubate the cells in this buffer for 15 minutes.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

4. Extraction and Quantification:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the extracts and separate the inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted fractions using liquid scintillation counting.

5. Data Analysis:

-

Plot the concentration-response curve and determine the EC50 value for this compound.

Intracellular Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium concentration following receptor activation.[10]

1. Cell Preparation:

-

Plate cells (e.g., primary neurons or transfected cell lines) on glass-bottom dishes.

-

For primary neurons, use appropriate culture conditions to ensure healthy development.

2. Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

3. Imaging:

-

Wash the cells to remove excess dye.

-

Mount the dish on the stage of a fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.

-

Acquire a baseline fluorescence recording.

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the changes in fluorescence intensity over time.

4. Data Analysis:

-

Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to obtain ΔF/F0.

-

Analyze the kinetics and magnitude of the calcium response.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the electrical properties of individual neurons and how they are modulated by this compound.

1. Slice Preparation:

-

Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.

-

Use glass micropipettes filled with an internal solution to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

3. Data Acquisition:

-

Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents) or intrinsic membrane properties.

-

Bath-apply this compound at a known concentration.

-

Record the changes in synaptic transmission or neuronal excitability. For example, application of this compound can induce a slow excitatory postsynaptic potential in hippocampal pyramidal cells.[11]

4. Data Analysis:

-

Analyze parameters such as the amplitude and frequency of synaptic events, or changes in membrane potential and input resistance.

Applications in Research and Drug Development

This compound is an invaluable tool for:

-

Elucidating the physiological roles of mGluR1 and mGluR5 in various brain regions.

-

Investigating the mechanisms of synaptic plasticity , such as LTD and LTP.[1][2][8]

-

Screening for and characterizing novel mGluR1/5 antagonists and allosteric modulators.

-

Exploring the therapeutic potential of targeting group I mGluRs for neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and neuronal injury.[1][2][7]

Conclusion

This compound remains a cornerstone for the pharmacological investigation of group I metabotropic glutamate receptors. Its selectivity for mGluR1 and mGluR5 allows for the precise dissection of their roles in cellular and systems neuroscience. A thorough understanding of its pharmacological properties and the application of robust experimental protocols, as outlined in this guide, are essential for advancing our knowledge of mGluR biology and its implications for human health.

References

- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Neuromodulator: A Technical Guide to the Discovery and Chemical Synthesis of (S)-3,5-DHPG

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a pivotal selective agonist for group I metabotropic glutamate receptors (mGluRs). We delve into its discovery, detail its chemical synthesis, and elucidate its mechanism of action through key signaling pathways.

This compound emerged as the first selective agonist for group I mGluRs, with its agonist activity exclusively residing in the (S)-enantiomer.[1][2][3] This discovery was a significant milestone in pharmacology, providing a critical tool to probe the function of mGluR1 and mGluR5 subtypes. The compound has been instrumental in characterizing the roles of these receptors in a multitude of physiological processes, including synaptic plasticity, and has been investigated for its therapeutic potential in various neurological conditions.[1][2][3]

Physicochemical Properties and Pharmacological Data

This compound is a non-proteinogenic amino acid. Its key properties and pharmacological data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [1] |

| Purity | ≥98% (HPLC) | [4] |

| Pharmacological Parameter | Receptor Subtype | Value | Reference |

| EC₅₀ | mGluR1 | 2.9 µM | [5] |

| mGluR5 | 10.4 µM | [5] | |

| Kᵢ | mGluR1a | 0.9 µM | [6] |

| mGluR5a | 3.9 µM | [6] |

Chemical Synthesis: From Racemate to Enantiopure Agonist

The most common route to obtaining the biologically active this compound involves the synthesis of the racemic mixture followed by enzymatic resolution.

Synthesis of Racemic (RS)-3,5-Dihydroxyphenylglycine

A prevalent method for the synthesis of the racemic compound is the Strecker synthesis, a well-established method for producing α-amino acids.

Experimental Protocol: Strecker Synthesis of (RS)-3,5-Dihydroxyphenylglycine

-

Starting Material: 3,5-Dihydroxybenzaldehyde.

-

Step 1: Imine Formation. 3,5-Dihydroxybenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.

-

Step 2: Aminonitrile Formation. The imine is then treated with a cyanide source, such as potassium cyanide, to form the α-aminonitrile.

-

Step 3: Hydrolysis. The α-aminonitrile is subsequently hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield racemic (RS)-3,5-dihydroxyphenylglycine.

-

Purification: The final product is purified by recrystallization.

Note: This is a generalized protocol based on the principles of the Strecker synthesis. Specific reaction conditions, such as solvents, temperatures, and reaction times, would be optimized for this particular substrate.

Enzymatic Resolution of (RS)-3,5-Dihydroxyphenylglycine

The separation of the racemic mixture to isolate the desired (S)-enantiomer is crucial, as the biological activity resides almost exclusively in this isomer. A highly effective method for this is enzymatic resolution, as detailed by Baker et al. (1995).

Experimental Protocol: Enzymatic Resolution of N-Acetyl-(RS)-3,5-dihydroxyphenylglycine

-

N-Acetylation: The racemic (RS)-3,5-dihydroxyphenylglycine is first N-acetylated using acetic anhydride to yield N-acetyl-(RS)-3,5-dihydroxyphenylglycine.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase (e.g., from Aspergillus species). The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-3,5-dihydroxyphenylglycine unreacted.

-

Separation: The resulting mixture contains (S)-3,5-dihydroxyphenylglycine and N-acetyl-(R)-3,5-dihydroxyphenylglycine. These two compounds have different physical properties and can be separated by conventional methods, such as ion-exchange chromatography or fractional crystallization.

-

Hydrolysis of the (R)-enantiomer (Optional): The separated N-acetyl-(R)-3,5-dihydroxyphenylglycine can be hydrolyzed under acidic conditions to yield (R)-3,5-dihydroxyphenylglycine.

Mechanism of Action: Signaling Pathways of this compound

This compound exerts its effects by selectively activating group I metabotropic glutamate receptors, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events.

Group I mGluR Signaling Cascade

Caption: Signaling pathway of Group I mGluRs activated by this compound.

Activation of group I mGluRs by this compound leads to the activation of the Gαq/11 G-protein.[1][3] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][3] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events modulate a wide range of cellular processes, including ion channel activity, gene expression, and synaptic plasticity.

Experimental Workflows

The synthesis and evaluation of this compound involve a series of well-defined experimental workflows.

Workflow for Synthesis and Resolution

Caption: Workflow for the chemical synthesis and enzymatic resolution of this compound.

Workflow for Pharmacological Evaluation

Caption: Workflow for the pharmacological evaluation of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. 3,5-dihydroxyphenylglycine is a highly selective agonist for phosphoinositide-linked metabotropic glutamate receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of (S)-3,5-DHPG: A Technical Guide for Researchers

(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) is a pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), serving as a selective agonist for group I mGluRs. This technical guide provides a comprehensive overview of its pharmacological profile, receptor binding affinity, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Receptor Binding Affinity and Functional Potency

This compound is the active enantiomer of the racemic mixture (R,S)-3,5-DHPG and demonstrates a marked selectivity for group I mGluRs, which include mGluR1 and mGluR5.[1][2] Its agonist activity at these receptors initiates a cascade of intracellular signaling events, making it an invaluable tool for elucidating the physiological roles of group I mGluRs. Some evidence also suggests that under certain conditions, this compound may interact with NMDA receptors.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various metabotropic glutamate receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| mGluR1a | 0.9 µM | [3] |

| mGluR5a | 3.9 µM | [3] |

| Receptor Subtype | Functional Potency (EC50) | Assay Type | Reference |

| mGlu1 | 6.6 µM | Inositol Phosphate Accumulation | [4] |

| mGlu5 | 2 µM | Inositol Phosphate Accumulation | [4] |

| mGlu3 | 106 µM | Inositol Phosphate Accumulation | [4] |

| mGlu2, 4, 7, 8 | >1000 µM | Inositol Phosphate Accumulation | [4] |

Signaling Pathways

Activation of group I mGluRs by this compound primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade modulates a variety of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity (Ki) of this compound for mGluRs.

References

(S)-3,5-DHPG and Long-Term Depression: A Technical Guide to Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the role of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs), in the induction of long-term depression (LTD). It consolidates key quantitative data, details common experimental protocols, and illustrates the underlying molecular signaling pathways.

Introduction

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent, activity-dependent reduction in synaptic strength, which is crucial for neural circuit development and cognitive functions like learning and memory.[1] A robust and widely studied form of LTD can be chemically induced by the application of this compound. This compound selectively activates group I mGluRs, which comprise the mGluR1 and mGluR5 subtypes.[2][3] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to a decrease in postsynaptic sensitivity to the neurotransmitter glutamate, primarily through the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] Understanding the mechanisms of DHPG-induced LTD provides critical insights into the fundamental processes of synaptic plasticity and offers potential therapeutic targets for neurological and psychiatric disorders where these processes are dysregulated.

Core Signaling Pathways in DHPG-LTD

The induction of DHPG-LTD is predominantly a postsynaptic phenomenon initiated by the activation of mGluR1 and/or mGluR5. This activation triggers a canonical signaling cascade involving Gq proteins, phospholipase C, and subsequent downstream effectors.

The primary pathway involves:

-

This compound binds to and activates postsynaptic mGluR1/5 .

-

The activated receptor engages the Gq/11 G-protein , leading to the activation of Phospholipase Cβ (PLCβ) .[4][6]

-

PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[4]

-

IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, causing the release of Ca2+ from intracellular stores.[4]

-

The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC) .[6][7]

-

Activated PKC phosphorylates target proteins, including the GluA2 subunit of AMPA receptors at Serine 880 . This phosphorylation event promotes the dissociation of the receptor from scaffolding proteins and facilitates its clathrin-dependent endocytosis.[4][5]

-

The removal of AMPA receptors from the synaptic membrane results in a lasting depression of synaptic transmission.[5]

Secondary Signaling Pathways and Modulators

While the Gq/PLC/PKC cascade is central, other signaling pathways are crucial for the consolidation and expression of DHPG-LTD. These include protein synthesis-dependent mechanisms and endocannabinoid retrograde signaling.

-

Protein Synthesis: The maintenance of DHPG-LTD is dependent on the synthesis of new proteins.[8][9] The mGluR activation signal engages the ERK/MAPK and PI3K/mTOR pathways, which are critical regulators of translation.[5][10] This leads to the synthesis of plasticity-related proteins such as Arc/Arg3.1 and Homer 1a, which are involved in the trafficking of AMPA receptors and the structural remodeling of synapses.[10][11] Inhibition of protein synthesis with agents like cycloheximide or rapamycin (an mTOR inhibitor) can block the expression of DHPG-LTD.[9]

-

Endocannabinoid (eCB) Signaling: In some brain regions and under certain conditions, DHPG can trigger the synthesis and release of endocannabinoids, such as 2-arachidonoylglycerol (2-AG).[12][13] This occurs when DAG, produced by PLC activation, is converted to 2-AG by diacylglycerol lipase (DAGL).[12] 2-AG then acts as a retrograde messenger, traveling to the presynaptic terminal and binding to CB1 receptors, which suppresses neurotransmitter release.[12] This mechanism is often associated with the acute, transient depression caused by DHPG and may contribute to presynaptic forms of DHPG-LTD, but is generally not required for the lasting postsynaptic form of LTD.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mGluR LTD review | Hello Bio [hellobio.com]

- 8. Shift in induction mechanisms underlies an age-dependent increase in DHPG-induced synaptic depression at CA3 CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Translational control of mGluR-dependent long-term depression and object-place learning by eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Group I Metabotropic Glutamate Receptors Inhibit GABA Release at Interneuron-Purkinje Cell Synapses through Endocannabinoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. itb.biologie.hu-berlin.de [itb.biologie.hu-berlin.de]

- 14. Endocannabinoids contribute to short-term but not long-term mGluR-induced depression in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Signaling Pathways Activated by (S)-3,5-DHPG

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-dihydroxyphenylglycine, commonly known as (S)-3,5-DHPG, is a synthetic and highly selective agonist for group I metabotropic glutamate receptors (mGluRs), namely mGluR1 and mGluR5.[1][2][3] These G-protein coupled receptors are predominantly expressed in the central nervous system and are pivotal in modulating synaptic plasticity, neuronal excitability, and various neuropathological processes. This technical guide provides a comprehensive overview of the cellular and molecular signaling cascades initiated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

This compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of group I mGluRs. Its activation of these receptors triggers a cascade of intracellular events, influencing a wide array of cellular functions. Understanding these pathways is crucial for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where mGluR signaling is dysregulated.

Core Signaling Pathways Activated by this compound

This compound binding to mGluR1 and mGluR5 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family. This event triggers the dissociation of the Gαq/11 and Gβγ subunits, which in turn activate downstream effector molecules and signaling cascades. The primary pathways activated are the Phospholipase C (PLC) pathway, the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by this compound involves the Gq/11-mediated activation of Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ concentration is a key event that triggers a multitude of downstream cellular responses. This compound stimulates phosphoinositide hydrolysis in a dose-dependent manner.[1][2][3]

-

DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, thereby modulating their activity and influencing cellular processes such as gene expression, ion channel function, and synaptic plasticity.

The ERK/MAPK Pathway

Activation of group I mGluRs by this compound also leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family. This activation can occur through both G-protein-dependent and -independent mechanisms, often involving PKC and other signaling intermediates like Ras and Raf. Activated ERK1/2 translocates to the nucleus to regulate gene expression and also phosphorylates cytoplasmic targets, playing a crucial role in synaptic plasticity and cell survival.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another important pathway modulated by this compound. Activation of this pathway is often linked to cell survival, proliferation, and protein synthesis. Downstream of PI3K and Akt is the mammalian target of rapamycin (mTOR), a key regulator of translation initiation. This pathway is particularly important in the context of this compound-induced long-term depression (LTD), which requires de novo protein synthesis.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound with its receptors and its effects on downstream signaling events.

Table 1: Receptor Binding and Agonist Potency of this compound

| Parameter | mGluR1a | mGluR5a | Reference |

| Ki (μM) | 0.9 | 3.9 | [6] |

| EC50 (μM) | 6.6 | 2 | [7] |

Table 2: Dose-Dependent Effects of this compound on Downstream Signaling

| Signaling Event | Concentration | Effect | Cell/Tissue Type | Reference |

| Phosphoinositide Hydrolysis | Dose-dependent | Stimulation | Adult and neonate hippocampus | [1][2][3] |

| ERK1/2 Phosphorylation | 10 µM | Increase | Nucleus Accumbens Slices | [8] |

| 100 µM | Stronger Increase | Nucleus Accumbens Slices | [8] | |

| PKCε Phosphorylation | 10 µM | Increase | Nucleus Accumbens Slices | [8] |

| 100 µM | Stronger Increase | Nucleus Accumbens Slices | [8] | |

| mGluR5 Internalization | 10 µM | Reduction in surface mGluR5 | Nucleus Accumbens Slices | [8] |

| 100 µM | Greater reduction in surface mGluR5 | Nucleus Accumbens Slices | [8] | |

| AMPA Receptor (GluA2) Internalization | 20 µM (3 min) | 243 ± 69.4% increase in internalized receptors | Cultured hippocampal neurons | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the signaling pathways activated by this compound.

Calcium Imaging using Fura-2 AM

This protocol is for measuring intracellular calcium mobilization in response to this compound in cultured neurons.

Materials:

-

Cultured neurons on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO (anhydrous)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Bovine Serum Albumin (BSA)

-

This compound stock solution

-

Fluorescence microscope with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Fura-2 AM Loading Solution Preparation:

-

Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

-

For the working solution, dilute the Fura-2 AM stock in HBSS containing 0.02% Pluronic F-127 to a final concentration of 2-5 µM.

-

-

Cell Loading:

-

Wash cultured neurons twice with pre-warmed HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber with HBSS.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

Apply this compound at the desired concentration via the perfusion system.

-

Record the change in the F340/F380 ratio over time. An increase in intracellular Ca2+ will lead to an increase in the 340 nm signal and a decrease in the 380 nm signal, resulting in an increased F340/F380 ratio.

-

Western Blot for Phosphorylated ERK1/2 (p-ERK) and Akt (p-Akt)

This protocol describes the detection of ERK and Akt phosphorylation following this compound treatment.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells or tissue slices with this compound for the desired time and concentration.

-

Wash with ice-cold PBS and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK or total Akt to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Cell Surface Biotinylation Assay for AMPA Receptor Internalization

This protocol is used to quantify the internalization of surface AMPA receptors following this compound-induced LTD.[10][11][12][13]

Materials:

-

Cultured neurons or acute brain slices

-

Sulfo-NHS-SS-Biotin (membrane-impermeable)

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

-

Glutathione cleavage buffer

Procedure:

-

Biotinylation of Surface Proteins:

-

Treat neurons or slices with this compound to induce AMPA receptor internalization.

-

Wash with ice-cold PBS.

-

Incubate with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.

-

Quench the reaction with quenching solution.

-

-

Isolation of Internalized Receptors:

-

Incubate the cells/slices in a glutathione-containing buffer to strip biotin from the remaining surface proteins. The internalized, biotinylated proteins will be protected from the glutathione.

-

Wash and lyse the cells.

-

-

Pull-down and Western Blot:

-

Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using an antibody against the AMPA receptor subunit of interest (e.g., GluA1 or GluA2).

-

Conclusion

This compound is an invaluable tool for dissecting the complex signaling networks regulated by group I metabotropic glutamate receptors. Its activation of mGluR1 and mGluR5 triggers a cascade of intracellular events, primarily through the Gq/PLC, ERK/MAPK, and PI3K/Akt pathways. These signaling cascades are integral to the modulation of synaptic plasticity and neuronal function. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the roles of group I mGluRs in health and disease, paving the way for the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. mGluR and NMDAR activation internalize distinct populations of AMPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]

- 11. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell surface biotinylation [protocols.io]

(S)-3,5-DHPG: A Comprehensive Technical Guide on its Role in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,5-Dihydrophenylglycine ((S)-3,5-DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are critically involved in modulating synaptic plasticity and neuronal excitability, making them key targets for therapeutic intervention in a range of neurological disorders. This technical guide provides an in-depth overview of the pharmacology of this compound, its mechanism of action, and its relevance in preclinical models of neurological conditions, including Fragile X syndrome, epilepsy, and neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting group I mGluRs.

Introduction

This compound is the active enantiomer of the racemic mixture (RS)-3,5-DHPG and was one of the first selective agonists identified for group I mGluRs.[1][2] These receptors, coupled to Gq/G11 proteins, play a crucial role in the central nervous system by modulating a variety of signaling pathways.[3][4] Activation of group I mGluRs by this compound leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This signaling cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of cellular processes.[1][3]

The ability of this compound to modulate synaptic plasticity, including the induction of long-term depression (LTD) and long-term potentiation (LTP), has positioned it as a valuable tool for investigating the pathophysiology of numerous neurological disorders where these processes are dysregulated.[1][2][4]

Pharmacological Profile

This compound exhibits selectivity for group I mGluRs over other mGluR subtypes and ionotropic glutamate receptors.[2] Its agonist activity is primarily directed towards mGluR1 and mGluR5, although it may also interact with NMDA receptors under certain conditions.[1][2]

Data Presentation: Receptor Affinity and Potency

The following table summarizes the quantitative data on the affinity and potency of this compound for mGluR1 and mGluR5 from various studies.

| Receptor Subtype | Parameter | Value (µM) | Experimental System | Reference |

| mGluR1a | Ki | 0.9 | Rat brain membranes | [5] |

| mGluR5a | Ki | 3.9 | Rat brain membranes | [5] |

| mGluR1 | EC50 | ~10 | Various expression systems | [3] |

| mGluR5 | EC50 | ~10 | Various expression systems | [3] |

| mGluR5b | EC50 | ~60 | Rat superior cervical ganglion neurons | [6] |

| mGluR5 | EC50 | 2.72 ± 0.34 | Cultured striatal neurons (Calcium mobilization) | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the activation of group I mGluRs, leading to the stimulation of the canonical Gq/PLC signaling pathway.

Signaling Pathway Diagram

Caption: this compound signaling cascade.

Relevance to Neurological Disorders

The modulation of synaptic plasticity and neuronal excitability by this compound has significant implications for various neurological disorders.

Fragile X Syndrome

Fragile X syndrome is characterized by excessive mGluR5 signaling. Studies in Fmr1 knockout mice, a model for Fragile X, have shown that these animals exhibit an increased susceptibility to audiogenic seizures.[7] This phenotype is linked to the exaggerated mGluR5-dependent long-term depression (LTD).[8]

Epilepsy

Given its role in modulating neuronal excitability, this compound has been investigated in the context of epilepsy. Depending on the dose and the specific seizure model, it can exert both pro- and anti-convulsant effects.[1][2] Its ability to induce LTD suggests a potential mechanism for dampening hyperexcitability in epileptic circuits.[9]

Neurodegenerative Disorders

In models of neurodegeneration, such as Alzheimer's disease, the modulation of synaptic plasticity by this compound is of significant interest. It has been suggested to have potential cognitive-enhancing effects in the context of memory impairment associated with ischemia or hypoxia.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Electrophysiology in Hippocampal Slices

This protocol describes the induction of this compound-mediated LTD in the CA1 region of the hippocampus.

Materials:

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

-

This compound stock solution (e.g., 10 mM in water).

-

Hippocampal slice preparation setup (vibratome, dissection tools).

-

Electrophysiology rig (amplifier, digitizer, recording chamber, electrodes).

Procedure:

-

Prepare acute hippocampal slices (300-400 µm) from rodents.

-

Allow slices to recover in aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min.

-

Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating Schaffer collaterals.

-

Apply this compound (e.g., 50-100 µM) to the bath for a defined period (e.g., 5-10 minutes).[4][9]

-

Wash out the drug and continue recording fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD.[4]

-

Analyze the data by normalizing the fEPSP slope to the baseline period.

Experimental Workflow: Electrophysiological Recording

Caption: Workflow for DHPG-induced LTD experiment.

Calcium Imaging in Cultured Neurons

This protocol outlines the measurement of intracellular calcium changes in response to this compound.

Materials:

-

Primary neuronal cultures on glass coverslips.

-

Fluo-4 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound stock solution.

-

Inverted fluorescence microscope with a digital camera.

Procedure:

-

Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[10][11]

-

Wash cultured neurons once with HBSS.

-

Incubate the neurons with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[10][12]

-

Wash the cells twice with HBSS to remove excess dye.

-

Mount the coverslip onto the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images.

-

Apply this compound at the desired concentration and record the changes in fluorescence intensity over time.

-

Analyze the data by measuring the change in fluorescence (ΔF/F0), where F0 is the baseline fluorescence.

Audiogenic Seizure Model in Fragile X Mice

This protocol describes the assessment of seizure susceptibility in Fmr1 knockout mice.

Materials:

-

Fmr1 knockout mice and wild-type littermates.

-

A sound-attenuating chamber equipped with a high-frequency acoustic stimulus generator (e.g., a bell or siren producing ~120 dB).

-

Video recording equipment.

Procedure:

-

Acclimatize the mouse to the testing room for at least 30 minutes.

-

Place the mouse in the center of the seizure chamber.

-

Present the acoustic stimulus for a fixed duration (e.g., 60 seconds).[7]

-

Record the behavioral response of the mouse, scoring the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic-clonic seizures, respiratory arrest).[7][13]

-

To test the effect of this compound, administer the compound via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection) at a specified time before the seizure induction.

-

Compare the seizure scores between treated and vehicle control groups.

Logical Relationships and Drug Discovery

The role of this compound as a selective agonist provides a foundation for screening and developing novel modulators of group I mGluRs for therapeutic purposes.

Logical Relationship Diagram

Caption: Role of DHPG in neurological disorders.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of group I mGluRs in both normal brain function and in the pathophysiology of a wide range of neurological disorders. The detailed information and protocols provided in this guide are intended to support ongoing research and the development of novel therapeutic strategies targeting this critical signaling pathway. The continued investigation into the nuanced effects of compounds like this compound will undoubtedly pave the way for new treatments for debilitating neurological conditions.

References

- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]

- 11. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Basic Neuropharmacology of (S)-3,5-DHPG

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-dihydroxyphenylglycine, commonly known as (S)-3,5-DHPG, is a synthetic amino acid derivative that has been instrumental in elucidating the physiological and pathophysiological roles of group I metabotropic glutamate receptors (mGluRs). As a selective agonist for this receptor subgroup, which includes mGluR1 and mGluR5, this compound has become an invaluable pharmacological tool in neuroscience research.[1][2] Its ability to modulate synaptic plasticity, neuronal excitability, and various signaling cascades has implicated group I mGluRs in a range of neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and neuronal injury.[1][2] This technical guide provides a comprehensive overview of the basic neuropharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, associated signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound selectively binds to and activates group I metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] The agonist activity resides exclusively in the (S)-enantiomer.[1] Some studies suggest that this compound may act as a partial agonist at mGluR1a and mGluR5a subtypes in both neurons and astrocytes.[1] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[4] This initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC).[4][5]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, providing a comparative overview of its binding affinity and functional potency at group I mGluR subtypes.

Table 1: Binding Affinity of this compound at Group I mGluRs

| Receptor Subtype | Ki (μM) | Radioligand | Preparation | Reference |

| mGluR1a | 0.9 | [3H]Quisqualate | Recombinant | [6] |

| mGluR5a | 3.9 | [3H]Quisqualate | Recombinant | [6] |

Table 2: Functional Potency of this compound (Phosphoinositide Hydrolysis)

| Receptor Subtype | EC50 (μM) | Cell Line | Reference |

| mGluR1 | 6.6 | Recombinant | [7] |

| mGluR5 | 2 | Recombinant | [7] |

| mGluR3 | 106 | Recombinant | [7] |

| mGluR2, 4, 7, 8 | >1000 | Recombinant | [7] |

Signaling Pathways

Activation of group I mGluRs by this compound initiates a well-characterized signaling cascade. The primary pathway involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.[8][9] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5][10] These signaling events have profound effects on neuronal function, including the modulation of ion channels and the induction of synaptic plasticity.[1]

This compound-activated Gq signaling pathway.

Role in Synaptic Plasticity

This compound has been shown to induce both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, depending on the experimental conditions.[1] This dual role highlights the complex involvement of group I mGluRs in synaptic plasticity. DHPG-induced LTD is a well-studied phenomenon, particularly in the hippocampus, and is often used as a model for understanding the molecular mechanisms of synaptic weakening.

Role of this compound in synaptic plasticity.

Experimental Protocols

Radioligand Binding Assay for mGluRs

This protocol describes a competitive binding assay to determine the affinity of this compound for mGluR1a using [3H]L-quisqualic acid as the radioligand.[11][12][13]

1. Membrane Preparation:

-

Culture Sf9 insect cells expressing recombinant human mGluR1a.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation (10-20 µg of protein).

-

50 µL of [3H]L-quisqualic acid (final concentration ~20 nM).

-

50 µL of assay buffer (50 mM HEPES, pH 7.4, 10 mM CaCl2).

-

50 µL of either buffer (for total binding), a high concentration of a non-labeled ligand like L-glutamate (for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for DHPG-Induced LTD

This protocol outlines the steps for inducing and recording this compound-induced LTD in hippocampal CA1 pyramidal neurons in acute brain slices.[14][15][16][17]

1. Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., P14-P21 rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution (composition in mM: e.g., 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF (composition in mM: e.g., 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgCl2, 2 CaCl2) and allow them to recover for at least 1 hour at room temperature.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution (composition in mM: e.g., 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH).

3. Whole-Cell Recording:

-

Approach a CA1 pyramidal neuron with the patch pipette and apply positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron in voltage-clamp mode at a holding potential of -70 mV.

4. LTD Induction and Recording:

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).

-

Record a stable baseline of EPSCs for 10-20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

Apply this compound (e.g., 50-100 µM) to the bath for 5-10 minutes.

-

Wash out the DHPG and continue to record EPSCs for at least 30-60 minutes.

-

A persistent depression of the EPSC amplitude following DHPG application indicates the induction of LTD.

5. Data Analysis:

-

Measure the amplitude of the recorded EPSCs.

-

Normalize the EPSC amplitudes to the average baseline amplitude.

-

Plot the normalized EPSC amplitude over time to visualize the induction and expression of LTD.

-

Quantify the magnitude of LTD as the percentage depression of the EPSC amplitude at a specific time point after DHPG washout (e.g., 30 minutes).

Experimental Workflow

The characterization of a novel GPCR agonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional assays and in vivo experiments.

General experimental workflow for GPCR agonist characterization.

Conclusion

This compound remains a cornerstone in the study of group I metabotropic glutamate receptors. Its selective agonism provides a powerful means to dissect the intricate signaling pathways and physiological functions mediated by mGluR1 and mGluR5. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and further investigate the neuropharmacology of this important compound and the broader implications of group I mGluR modulation in the central nervous system.

References

- 1. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Group I mGlu receptor agonist | Hello Bio [hellobio.com]

- 8. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein kinase C phosphorylation of the metabotropic glutamate receptor mGluR5 on Serine 839 regulates Ca2+ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. jneurosci.org [jneurosci.org]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Patch Clamp Protocol [labome.com]

Methodological & Application

Protocol for Preparing (S)-3,5-DHPG Solutions for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) solutions for use in in vitro experiments. This compound is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, making it a valuable tool for studying the physiological roles of these receptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

| Property | Value |

| Molecular Weight | 183.16 g/mol |

| Formula | C₈H₉NO₄ |

| CAS Number | 162870-29-3 |

| Purity | ≥98%[1] |

| Appearance | Crystalline solid[1] |

| Solubility (Water) | Soluble up to 50 mM |

| Solubility (DMSO) | Approximately 20 mg/mL[1] (approx. 109 mM) |

| Solubility (PBS, pH 7.2) | Approximately 20 mg/mL[1] (approx. 109 mM) |

Stock Solution Preparation

Proper preparation of a concentrated stock solution is critical for ensuring the accuracy and reproducibility of in vitro experiments. It is recommended to prepare a high-concentration stock solution in either water or DMSO, which can then be diluted to the desired final concentration in the experimental buffer.

Materials:

-

This compound powder

-

Sterile, purified water (e.g., Milli-Q or equivalent) or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for 50 mM Aqueous Stock Solution:

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 9.16 mg of this compound (Molecular Weight: 183.16 g/mol ).

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, purified water to achieve a final concentration of 50 mM. In this example, add 1 mL of water.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]

-

Sterilization (Optional): If required for your specific application, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to protect the solid compound and its solutions from light.[3]

Note on DMSO Stock Solutions: If using DMSO as the solvent, follow a similar procedure. Be aware that the residual amount of DMSO in the final experimental solution should be kept to a minimum, as it can have physiological effects.[1]

Working Solution Preparation